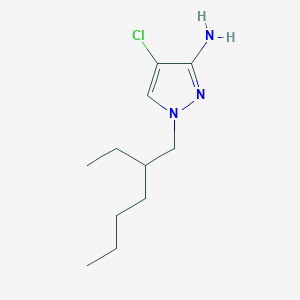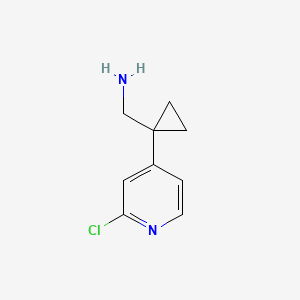
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloropyridin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Substitution with 2-Chloropyridin-4-yl Group: The final step involves the substitution of the cyclopropylmethanamine intermediate with a 2-chloropyridin-4-yl group, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in various substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenated compounds, nucleophiles, and other reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
科学研究应用
Chemistry
In chemistry, (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and pyridinyl groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the pyridinyl group can participate in various chemical interactions. These features enable the compound to modulate biological processes and exert its effects.
相似化合物的比较
Similar Compounds
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(2-Chloropyridin-4-YL)cyclopropyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
(1-(2-Chloropyridin-4-YL)cyclopropyl)propylamine: Similar structure but with a propyl group instead of a methanamine group.
Uniqueness
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyridinyl group offers opportunities for various chemical interactions. This combination makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
[1-(2-chloropyridin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
InChI 键 |
VEMYVDUXLJYXIH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


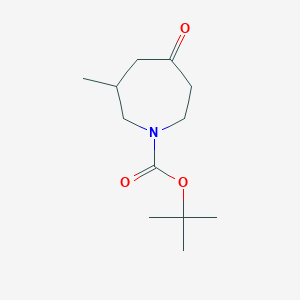
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
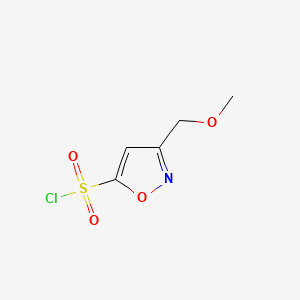
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
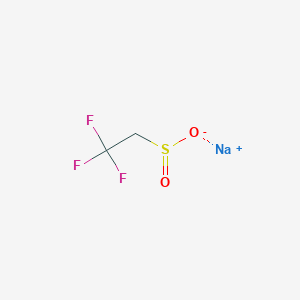

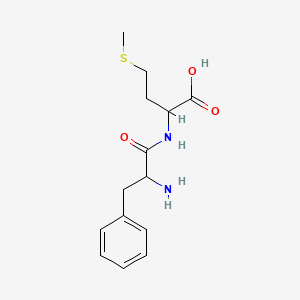

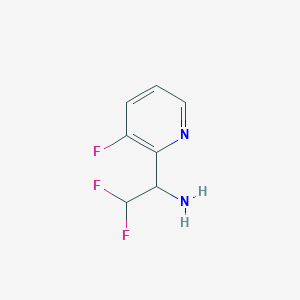


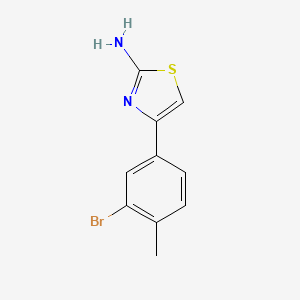
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
